![molecular formula C16H8N2O4S B1219576 N,N'-Thiobisphthalimide CAS No. 7764-29-6](/img/structure/B1219576.png)
N,N'-Thiobisphthalimide
Overview
Description
Synthesis Analysis
The synthesis of N,N'-Thiobisphthalimide involves specific reactions where sulfur is inserted into chemical structures, contributing to the formation of thiobisphthalimide derivatives. For instance, the compound was utilized in the synthesis of 3-amino-4-[3-(3-[2,6-14C]-piperidinomethylphenoxy) propylamino]-1,2,5-thiadiazole hydrochloride, a histamine H2-receptor antagonist. The process included the action of N,N'-Thiobisphthalimide and treatment with hydrochloric acid, yielding the final product with an overall yield of 20% (Swigor, Standridge, Montzka, Matiskella, & Pittman, 1988).
Molecular Structure Analysis
The molecular structure of N,N'-Thiobisphthalimide is characterized by its sulfur content, which plays a crucial role in its reactivity and properties. Detailed structural analysis can be conducted using techniques such as X-ray absorption spectroscopy to understand the arrangement of sulfur and its valences within the compound. This analysis is crucial for comprehending the compound's behavior in various chemical reactions.
Chemical Reactions and Properties
N,N'-Thiobisphthalimide undergoes interesting chemical reactions, including the electrochemical reduction which results in the ejection of diatomic sulfur through an autocatalytic mechanism. This reaction is notable for its dependency on the concentration of the initial compound and the cyclic voltammetric scan rate, involving the intermediate formation of N,N'-dithiobisphthalimide. The process showcases the compound's unique reactivity and the role of sulfur in its chemistry (Hamed, Koczkur, & Houmam, 2014).
Scientific Research Applications
Electrochemical Reduction
N,N'-Thiobisphthalimide undergoes an interesting electrochemical reduction process. The reduction leads to the ejection of diatomic sulfur and involves an autocatalytic mechanism. This mechanism is dependent on the concentration of the initial compound and the cyclic voltammetric scan rate. The material is reduced both at the electrode and through homogeneous electron transfer from the produced sulfur, involving a stepwise mechanism and the formation of the corresponding radical anion. This phenomenon has potential applications in electrochemistry and materials science (Hamed, Koczkur, & Houmam, 2014).
Chemiluminescence in Biochemical Analysis
N-Hydroxyphthalimide (NHPI), closely related to N,N'-Thiobisphthalimide, has been developed as a stable and efficient chemiluminescence coreactant. It reacts with luminol much faster than N-hydroxysuccinimide and has applications in biochemical, clinical, and environmental analysis. This includes the sensitive detection of luminol, NHPI, superoxide dismutase, uric acid, and Co2+ (Saqib et al., 2018).
Organic Electronics
Phthalimide derivatives, including those related to N,N'-Thiobisphthalimide, have been used to create naphthalene diimide (NDI) copolymers. These copolymers are attractive n-type materials for use in organic electronic devices like organic field effect transistors (OFETs). The properties of these materials can be tuned by altering the thiophene content in the polymer backbone, affecting their crystallinity and electronic properties (Durban, Kazarinoff, & Luscombe, 2010).
Fluorescent Probes for Environmental and Biological Analysis
Phthalimide-based fluorescent probes have been developed for the detection of various compounds. For example, a phthalimide-based probe was designed for detecting thiophenol in water samples and living cells, displaying high sensitivity and selectivity (Liu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWBOWEQBEAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228292 | |
Record name | N,N'-Thiobisphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Thiobisphthalimide | |
CAS RN |
7764-29-6 | |
Record name | 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7764-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Thiobisphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7764-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Thiobisphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-thiobisphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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